3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride
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Overview
Description
The compound “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 203.63 .Scientific Research Applications
Synthesis and Molecular Structure
- A four-step synthesis process of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, involving etherification, hydrazonation, cyclization, and reduction, has been developed. This compound was characterized by NMR and ESI-MS/MS, with a focus on the hydrazone-hydrazine tautomerism of the intermediate hydrazonation product (Q. Zhang et al., 2019).
Synthesis of Derivatives for Potential Applications
- The synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, including the preparation of various derivatives through rearrangement and reaction processes, highlights their potential for anti-inflammatory activity (Safwat M. Rabea et al., 2006).
Synthesis of Novel Derivatives
- Research has been conducted on the synthesis of novel 1,2,4-triazolo derivatives, expanding the range of compounds in this category and contributing to the broader understanding of their chemical properties and potential applications (Ν. V. Kumar et al., 2007).
Structural and Spectroscopic Analysis
- Studies on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have provided insights into the structural and conformational characteristics of these compounds, using methods like HPLC and NMR spectroscopy (A. Dzygiel et al., 2004).
Development of C-Nucleosides
- The synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides showcases the advancement in creating isosteres of known nucleosides like sangivamycin, offering potential in developing novel therapeutic agents (N. Nishimura et al., 2001).
Theoretical and Experimental Studies
- Experimental and computational studies on pyrrolotriazepine derivatives emphasize the importance of theoretical calculations in understanding the formation mechanisms of these compounds (Nurettin Menges et al., 2013).
Safety and Hazards
Future Directions
The pyrrolopyrazine scaffold, to which “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride” belongs, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to inhibit receptor-interacting protein kinase 1 (ripk1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It’s suggested that similar compounds can effectively bind to the allosteric pocket of ripk1 and serve as type iii inhibitors . This interaction inhibits the function of RIPK1, thereby preventing necroptosis .
Biochemical Pathways
Inhibition of ripk1 can affect the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammation. Inhibition of this pathway can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Result of Action
Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that EN300-6504392 might also exhibit anti-necroptotic activity, potentially mitigating necroptosis-related diseases .
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-4-8-9-6-3-2-5(7(11)12)10(4)6;/h5H,2-3H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDOSEOKIANNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(CC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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